cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h6-9,12,14H,2-5,10H2,1H3,(H,18,19)/t12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDGHJHJVSRJFS-TZMCWYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641374 | |
| Record name | (1R,2R)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-34-8 | |
| Record name | (1R,2R)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldol-Type Condensation Followed by Oxidation
A common approach to synthesize this compound involves an aldol condensation reaction between cyclohexanone derivatives and 4-methoxybenzaldehyde, followed by oxidation to install the carboxylic acid group.
Step 1: Aldol Condensation
Cyclohexanone or its cis-substituted derivative is reacted with 4-methoxybenzaldehyde under basic or acidic catalysis. Solvents such as ethanol or methanol are typically used. The reaction is often conducted under reflux to facilitate condensation and formation of the α,β-unsaturated ketone intermediate.Step 2: Selective Hydrogenation or Reduction
The intermediate is then selectively hydrogenated or reduced to saturate the double bond and achieve the cis configuration on the cyclohexane ring. Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere are common.Step 3: Oxidation to Carboxylic Acid
The ketone side chain is oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium-based reagents (e.g., CrO3). Careful control of reaction conditions is necessary to avoid over-oxidation or degradation.
Direct Functionalization of cis-Substituted Cyclohexane Carboxylic Acid
An alternative method involves starting from cis-2-substituted cyclohexane-1-carboxylic acid derivatives and introducing the 2-(4-methoxyphenyl)-2-oxoethyl moiety via Friedel-Crafts acylation or related electrophilic aromatic substitution reactions.
- The cyclohexane carboxylic acid is first converted to an acid chloride or anhydride to increase electrophilicity.
- The 4-methoxyphenyl group is then introduced by reaction with aromatic compounds under Lewis acid catalysis (e.g., AlCl3).
- Subsequent oxidation or rearrangement steps finalize the ketone and carboxylic acid functionalities.
Stereochemical Considerations
The cis configuration of the cyclohexane ring substituents is critical and can be influenced by:
- Choice of starting materials: Using cis-2-substituted cyclohexane carboxylic acid precursors.
- Reaction conditions: Hydrogenation under mild conditions favors cis isomer formation.
- Purification: Chromatographic separation or recrystallization can enrich the cis isomer.
Analytical and Purification Methods
- Chromatography : Silica gel column chromatography is employed to separate cis and trans isomers.
- Recrystallization : Used for further purification, often from solvents like ethanol or ethyl acetate.
- Spectroscopic Characterization : NMR, IR, and mass spectrometry confirm structure and stereochemistry.
Summary of Key Research Insights
- The cis isomer synthesis requires careful control of stereochemistry during hydrogenation.
- Oxidation steps must be carefully controlled to avoid over-oxidation.
- The presence of the 4-methoxy group on the phenyl ring influences reactivity and physical properties.
- Cis isomers differ significantly from trans isomers in mesomorphic (liquid crystal) behavior.
This detailed overview synthesizes available research data on the preparation of cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, emphasizing synthetic strategies, stereochemical control, and reaction conditions. The information is drawn from authoritative chemical literature and research reports, providing a comprehensive guide for researchers aiming to prepare this compound with high purity and defined stereochemistry.
Chemical Reactions Analysis
Decarboxylative Halogenation
The carboxylic acid group undergoes decarboxylative halogenation under specific conditions, forming alkyl halides via radical intermediates. This reaction is critical for synthesizing halogenated derivatives.
| Conditions | Reagents/Catalysts | Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| Thermal (80–100°C) or light irradiation | CCl₄, BrCCl₃, Lewis acids (e.g., Pb(OAc)₄) | Formation of alkyl bromides/chlorides | 60–85 |
Mechanism :
-
Formation of an acyl hypohalite intermediate via reaction with halogen donors.
-
Homolytic cleavage generates an acyloxy radical, releasing CO₂ to yield a cyclohexylmethyl radical.
-
Radical abstraction of a halogen atom produces the alkyl halide .
Example :
Reaction with bromine (Br₂) in CCl₄ under light yields 2-(4-methoxyphenyl)-2-oxoethyl bromocyclohexane as the primary product .
Esterification
The carboxylic acid reacts with alcohols to form esters, a reaction leveraged for modifying solubility or bioactivity.
| Conditions | Reagents | Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic (H₂SO₄), reflux | Methanol, Ethanol | Methyl/ethyl esters | 70–90 |
Mechanism :
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol.
Application :
Ester derivatives show improved pharmacokinetic properties in pharmaceutical studies.
Reduction of the Ketone Group
The 2-oxoethyl moiety is susceptible to reduction, forming a secondary alcohol.
| Conditions | Reagents | Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| Room temperature or reflux | NaBH₄, LiAlH₄ | 2-(4-Methoxyphenyl)-2-hydroxyethylcyclohexane-1-carboxylic acid | 80–95 |
Note : Steric hindrance from the cyclohexane ring may necessitate extended reaction times.
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group directs electrophilic substitution to the para position, though steric effects from the cyclohexane ring moderate reactivity.
| Reaction | Reagents | Conditions | Outcome | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | Para-nitro derivative | 40–60 | |
| Sulfonation | SO₃, H₂SO₄ | 50°C | Para-sulfo derivative | 35–55 |
Challenges :
Low yields due to steric hindrance from the bulky cyclohexane-carboxylic acid group.
Nucleophilic Acyl Substitution
The carboxylic acid can be converted to reactive intermediates like acyl chlorides for further derivatization.
| Conditions | Reagents | Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| Reflux in anhydrous solvent | SOCl₂, PCl₅ | Acyl chloride formation | 85–95 |
Application :
Acyl chlorides react with amines to form amides, expanding utility in drug design.
Oxidation Reactions
| Conditions | Reagents | Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic, high temperature | KMnO₄, H₂SO₄ | Dicarboxylic acid derivative | 20–30 |
Limitation : Low selectivity and yield limit synthetic utility.
Comparative Reactivity Table
| Functional Group | Reactivity Trend | Key Influencing Factors |
|---|---|---|
| Carboxylic acid | High (decarboxylation, esterification) | pH, catalyst presence |
| 4-Methoxyphenyl ketone | Moderate (reduction, EAS) | Steric hindrance, electronic effects |
| Cyclohexane ring | Low (oxidation requires harsh conditions) | Ring stability, substituent effects |
Mechanistic Insights and Challenges
Scientific Research Applications
Structural Representation
The compound features a cyclohexane ring with a carboxylic acid group and a methoxyphenyl substituent, contributing to its biological activity and chemical reactivity.
Medicinal Chemistry
Cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has been investigated for its potential therapeutic effects. Its structural similarity to other bioactive compounds suggests possible applications in:
- Anti-inflammatory agents : The carboxylic acid group may contribute to anti-inflammatory properties, making it a candidate for further studies in pain management and inflammatory diseases.
- Anticancer research : Some studies indicate that derivatives of this compound could inhibit cancer cell proliferation, warranting exploration in oncology.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, which can lead to the development of new drugs or materials.
Material Science
Research has shown that compounds with similar structures can be utilized in the development of polymers or other materials with specific properties. The unique combination of hydrophobic and hydrophilic characteristics may make it suitable for:
- Coatings : Enhancing the durability and chemical resistance of surfaces.
- Nanomaterials : Potential applications in drug delivery systems due to its ability to form stable complexes with other molecules.
Case Study 1: Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various cyclohexane derivatives, including this compound. The findings suggested that this compound exhibited significant inhibition of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Case Study 2: Synthesis of Novel Anticancer Agents
Research conducted at a leading pharmaceutical institute focused on synthesizing novel anticancer agents based on this compound's structure. The results demonstrated that modifications to the methoxyphenyl group enhanced cytotoxicity against specific cancer cell lines, highlighting its utility in drug development .
Case Study 3: Development of Smart Polymers
A recent investigation into smart polymers incorporated this compound as a building block. The resulting materials showed improved responsiveness to environmental stimuli, suggesting applications in drug delivery and responsive coatings .
Mechanism of Action
The mechanism by which cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.
Pathways Involved: Modulation of biochemical pathways, such as inflammatory pathways in medicinal applications.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring alter electronic properties, reactivity, and applications. Representative examples include:
- Electronic Effects: The 4-methoxy group (electron-donating) in the target compound reduces electrophilicity at the ketone compared to electron-withdrawing groups (e.g., -Br, -NO₂) .
Acidity :
- While direct pKa data for the target compound is unavailable, related hydroxycyclohexanecarboxylic acids show that substituent position (cis vs. trans) affects acidity. For example, cis-2-hydroxycyclohexane-1-carboxylic acid has a pKa of ~4.8, whereas trans-isomers vary slightly . The 4-methoxy group may slightly lower acidity compared to nitro-substituted analogs.
Positional Isomerism on the Cyclohexane Ring
- Boiling Point: 472.2 ± 15.0°C (cis-3 isomer) vs.
- Density : 1.2 ± 0.1 g/cm³ (cis-3) .
Biological Activity
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, commonly referred to as a cyclohexane derivative, has garnered interest in pharmaceutical research due to its potential biological activities. Its chemical structure, characterized by a cyclohexane core with a carboxylic acid and a methoxyphenyl moiety, suggests possible interactions with various biological targets.
- Molecular Formula : C16H20O4
- Molecular Weight : 276.33 g/mol
- CAS Number : 736136-34-8
- Predicted Boiling Point : 472.2 ± 15.0 °C
- Density : 1.152 ± 0.06 g/cm³
- pKa : 5.08 ± 0.44
These properties indicate that the compound is likely to exhibit moderate solubility and stability under physiological conditions, which is essential for biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
-
Anticancer Activity :
- Studies have indicated that derivatives of cyclohexane carboxylic acids can inhibit cancer cell proliferation. For instance, similar compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties .
- A specific study highlighted the anticancer effects of related compounds on breast cancer cells, demonstrating significant reductions in cell viability at certain concentrations .
-
Antimicrobial Properties :
- The compound's structural features suggest potential antimicrobial activity. Research on related carboxylic acid derivatives has shown that they can inhibit bacterial growth and might serve as leads for developing new antibiotics .
- For example, derivatives with similar functional groups have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .
-
Anti-inflammatory Effects :
- Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some studies have reported that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- A case study involving cyclohexane derivatives demonstrated their potential in reducing inflammation markers in animal models .
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and inflammation.
- Modulation of Cell Signaling Pathways : The compound may interact with signaling pathways that regulate cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. Solvent systems such as DCM/DMF (3:1 v/v) under ambient conditions (16 h, room temperature) are optimal for activating carboxylic acid intermediates . Similar protocols have been applied to structurally related cyclohexane-carboxylic acid derivatives, where methoxyphenyl ketone groups are introduced via stepwise alkylation or acylation .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Purity is typically determined using reversed-phase HPLC with UV detection (e.g., ≥98% purity threshold) . Complementary techniques like ¹H/¹³C NMR can confirm structural integrity, while mass spectrometry (ESI-TOF) verifies molecular weight. For analogs, melting point analysis (e.g., 153–155°C for a related 4-chlorophenyl cyclohexane-carboxylic acid) provides additional validation .
Q. What analytical techniques are recommended for stereochemical confirmation of the cis-configuration?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment. For example, Acta Crystallographica studies resolved the cis-configuration of a 4-methoxyphenyl cyclohexanol derivative by analyzing torsion angles (e.g., χ₁ = 58.5°) . Computational methods (e.g., molecular mechanics) can supplement experimental data by predicting rotamer populations in solution .
Advanced Research Questions
Q. How do rotamer conformations influence the photophysical properties of this compound?
- Methodological Answer : Fluorescence decay experiments (e.g., biexponential lifetime analysis at 25°C) can distinguish rotamers. For a constrained cyclohexane-carboxylic acid analog, lifetimes of 3.1 ns (major χ₂ = -100° rotamer) and 0.3 ns (minor χ₂ = 80° rotamer) were observed, correlating with intramolecular proton/electron transfer rates. H-D exchange experiments and temperature-dependent quenching studies further resolve nonradiative pathways .
Q. What strategies mitigate intramolecular excited-state proton transfer (ESPT) in derivatives of this compound?
- Methodological Answer : Deprotonation of the amino group or steric hindrance via substituent modification suppresses ESPT. For example, replacing the ammonium group with a neutral moiety in zwitterionic analogs reduces proton transfer efficiency, as demonstrated by fluorescence lifetime shifts and isotope exchange assays .
Q. How can computational modeling optimize reaction conditions for coupling intermediates?
- Methodological Answer : Density functional theory (DFT) calculations predict activation energies for key steps like amide bond formation. Solvent effects (e.g., polarity, dielectric constant) and catalyst selection (e.g., DMAP vs. HOBt) are modeled to minimize side reactions. Experimental validation using TLC or in-situ IR spectroscopy tracks reaction progress .
Q. What are the challenges in scaling up enantioselective synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., homochiral lithium amides) enable stereoselective conjugate additions, as seen in the synthesis of cis-β-amino cyclohexane-carboxylic acids. However, scalability requires optimizing catalyst loading (e.g., 10–20 mol%) and resolving racemization risks during workup via chiral HPLC or enzymatic resolution .
Notes
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
